Meta‑Bromo Substitution Confers Enhanced ALDH3A1 Inhibition Potency
2‑(3‑Bromophenyl)propanoic acid exhibits moderate inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in chemotherapy resistance and corneal physiology. In direct binding assays, the compound displays an IC₅₀ of 219 nM against ALDH3A1 [1] and 360 nM in a separate study using full‑length human enzyme expressed in E. coli [2]. In comparison, structurally related 3‑(3‑bromophenyl)propanoic acid (the 3‑arylpropanoic isomer) shows an IC₅₀ of 590 nM against GPR35 [3], a difference of approximately 2.7‑fold lower potency, highlighting that both the aryl substitution position and the α‑methyl branch are critical for optimal ALDH3A1 engagement. A less potent analog from the same chemotype series exhibited an IC₅₀ of 2100 nM [4], underscoring the structure‑activity relationship (SAR) sensitivity around the meta‑bromo motif.
| Evidence Dimension | ALDH3A1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 219 nM; 360 nM |
| Comparator Or Baseline | 3-(3-Bromophenyl)propanoic acid: 590 nM (GPR35); analog: 2100 nM |
| Quantified Difference | ~2.7‑fold more potent than the 3‑arylpropanoic isomer; ~5.8‑fold more potent than the 2100 nM analog |
| Conditions | In vitro enzyme assay using human ALDH3A1 or recombinant enzyme |
Why This Matters
For projects targeting ALDH3A1 modulation (e.g., overcoming chemoresistance or corneal disease models), the meta‑bromo substitution and α‑methyl branching of 2‑(3‑bromophenyl)propanoic acid provide a measurable potency advantage over the 3‑arylpropanoic isomer and other in‑class analogs.
- [1] BindingDB. BDBM50555610: ALDH3A1 IC₅₀ 219 nM. View Source
- [2] BindingDB. BDBM50448790: ALDH3A1 IC₅₀ 360 nM. View Source
- [3] BindingDB. BDBM50259864: GPR35 IC₅₀ 590 nM for 3-(3-bromophenyl)propanoic acid. View Source
- [4] BindingDB. BDBM50447072: ALDH3A1 IC₅₀ 2100 nM for a related analog. View Source
